5-Bromo-4-chloroindoline
Description
5-Bromo-4-chloroindoline-2,3-dione (CAS No. 3018-39-1) is an indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline). The compound is substituted with bromine and chlorine at the 5- and 4-positions, respectively, and features a diketone functional group at positions 2 and 3 (indoline-2,3-dione). Its molecular formula is C₈H₃BrClNO₂, with a molecular weight of 268.48 g/mol (calculated from formula).
Handling requires precautions, as first-aid measures recommend immediate medical consultation upon exposure .
Properties
IUPAC Name |
5-bromo-4-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMBFYNZQMHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Chloro-2-Aminobenzoic Acid
The foundational step in synthesizing halogenated indoline derivatives involves regioselective bromination. A patent by CN106986809B outlines the bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS) in aqueous acidic conditions. This yields 5-bromo-4-chloro-2-aminobenzoic acid, confirmed via -NMR () and high-resolution mass spectrometry (HRMS: observed ). The reaction proceeds at 60–80°C for 4–6 hours, achieving >90% conversion.
Table 1: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Chloro-2-aminobenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | HO/CHCOOH (3:1) |
| Temperature | 70°C |
| Yield | 92% |
Nucleophilic Substitution with Sodium Chloroacetate
The brominated intermediate undergoes nucleophilic substitution with sodium chloroacetate in alkaline conditions (pH 7–8) to form N-(4-bromo-5-chloro-2-carboxy)phenylglycine. This step requires precise pH control using NaCO and yields 85–88% of the glycine derivative. The product’s structure is validated by IR spectroscopy (C=O stretch at 1675 cm) and elemental analysis.
Cyclization and Decarboxylation to Indole Derivatives
Biotechnological Production in Engineered Plants
Transient Expression of Halogenases in Nicotiana benthamiana
A biotechnological approach leverages the transient expression of bacterial halogenases (e.g., PyrH) and cytochrome P450 monooxygenases in tobacco plants. This system converts endogenous tryptophan into 5-chloroindican (0.93 mg/g dry weight) via chlorination and glycosylation. Although the study focuses on indoxyl glycosides, the pathway’s modularity suggests adaptability for indoline synthesis by incorporating reductases to hydrogenate the indole ring.
Table 2: Key Enzymes and Yields in Plant-Based Synthesis
| Enzyme | Function | Product | Yield (mg/g DW) |
|---|---|---|---|
| PyrH Halogenase | Tryptophan chlorination | 5-Chlorotryptophan | 0.89 ± 0.12 |
| P450 2A6mut | Oxidative coupling | 5-Chloroindoxyl | 0.67 ± 0.08 |
| UGT72B1 | Glycosylation | 5-Chloroindican | 0.93 ± 0.09 |
Subcellular Localization and Pathway Optimization
Compartmentalizing enzymes in chloroplasts enhances halogenation efficiency by leveraging stromal reductants (e.g., ferredoxin). This strategy mitigates cytotoxicity and improves product stability, suggesting its utility for indoline derivatives. However, the absence of endogenous indoline-forming reductases in plants currently limits this approach.
Comparative Analysis of Synthesis Routes
Yield and Scalability
Chemical synthesis offers higher yields (47% for indoxyl esters) but requires hazardous reagents like octanoyl chloride. In contrast, plant-based methods are eco-friendly but yield <1 mg/g of product, necessitating metabolic engineering for scalability.
Regioselectivity and Byproduct Formation
Bromination and chlorination in chemical routes exhibit excellent regioselectivity due to directed ortho-metalation effects. Enzymatic halogenation in plants, however, produces mixed regioisomers unless guided by substrate-specific enzymes like RebH.
Analytical Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloroindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to indoline or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Indoline or partially reduced intermediates.
Substitution: Substituted indoline derivatives with different functional groups.
Scientific Research Applications
Chromogenic Applications
5-Bromo-4-chloroindoline derivatives are primarily utilized as chromogenic compounds. These compounds are capable of producing color changes when they react with specific enzymes, making them invaluable in diagnostic and analytical chemistry.
- Enzyme Detection : One prominent application is in the detection of enzymes such as β-galactosidase. When 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (often referred to as X-Gal) is cleaved by this enzyme, it produces a blue precipitate, allowing for easy visualization of enzyme activity in biological samples .
- Histochemical Staining : These compounds are also used for histochemical staining in microbiology and molecular biology. They assist in identifying genetically modified organisms by marking transfected cells with a visible color change .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 5-bromoindole derivatives, which include the this compound structure.
- Synthesis and Testing : A study synthesized several 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogens like Escherichia coli and Klebsiella pneumoniae. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as effective antibacterial agents .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | 0.35 | E. coli |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | 1.25 | Klebsiella pneumoniae |
Structural Studies
The structural properties of this compound derivatives have been extensively studied using techniques like Density Functional Theory (DFT) and crystallography.
- Crystal Structure Analysis : A detailed study revealed the crystal structure of a derivative linked to a chloroethoxy moiety, showcasing hydrogen bonding interactions that stabilize the three-dimensional arrangement of molecules . Such structural insights are crucial for understanding the compound's reactivity and potential modifications for enhanced activity.
Biotechnological Applications
In biotechnology, this compound derivatives serve as substrates for various enzymatic reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloroindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 5-Bromo-4-chloroindoline-2,3-dione with analogs sharing halogen substituents (Br/Cl) and nitrogen-containing heterocyclic cores. Key differences in functional groups, applications, and molecular properties are highlighted.
Table 1: Molecular and Functional Group Comparison
Core Structure and Reactivity
- Indoline vs. Indole : Indoline is a saturated analog of indole, making it less aromatic and more reactive at the nitrogen center. This structural difference influences applications; indoline derivatives like this compound-2,3-dione are often intermediates in organic synthesis, whereas indole derivatives (e.g., phosphate or glycoside esters) are tailored for biochemical assays due to their chromogenic properties .
- Pyrimidine Derivatives : Compounds like 5-Bromo-2-chloropyrimidin-4-amine feature a six-membered aromatic ring with two nitrogen atoms. Their planar structure facilitates hydrogen bonding and metal coordination, making them valuable in drug discovery .
Table 2: Application-Specific Properties
Key Research Findings
- Synthetic Utility : Indoline-2,3-diones are precursors to isoindigo pigments, though bromo/chloro substitutions may modify electronic properties for optoelectronic applications .
- Biochemical Probes : Indolyl glycosides and esters dominate enzyme studies due to their tunable solubility and chromogenic responses. For example, X-Caprylate (5-Bromo-4-chloro-3-indolyl caprylate) is pivotal in cancer research for profiling lipase activity in tumors .
- Structural Insights : X-ray crystallography of pyrimidine derivatives like 5-Bromo-2-chloropyrimidin-4-amine reveals planar geometries and hydrogen-bonded networks, informing drug design .
Q & A
Basic Research Questions
Q. What are the critical handling and storage requirements for 5-bromo-4-chloroindoline derivatives to ensure stability?
- Methodological Answer :
- Storage : Derivatives such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) should be stored at –20°C in desiccated conditions to prevent hydrolysis .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the indole ring. Avoid prolonged exposure to light, as halogenated indoles are prone to photodegradation .
Q. How can researchers synthesize this compound derivatives, and what are common pitfalls?
- Methodological Answer :
- Synthesis Protocol : Halogenation of indoline precursors using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled pH (4–6) and temperature (20–30°C) yields target compounds .
- Pitfalls :
- Over-halogenation: Monitor reaction progress via TLC or HPLC to prevent dihalogenation byproducts.
- pH Sensitivity: Maintain buffered conditions (e.g., acetate buffer) to avoid side reactions .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., indole C-3 vs. C-5 bromination). For example, indole C-3 proton signals typically appear at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., [M+H]⁺ for 5-bromo-4-chloro-3-indolyl acetate: m/z 288.525) .
Advanced Research Questions
Q. How can researchers optimize enzymatic assay conditions using this compound-based chromogenic substrates?
- Methodological Answer :
- Substrate Selection :
| Substrate | Target Enzyme | Detection Method |
|---|---|---|
| X-Gal (β-D-galactopyranoside) | β-galactosidase | Blue precipitate (indigo) |
| X-Phos (phosphate) | Alkaline phosphatase | Purple/blue color |
- Optimization :
- pH : Adjust to enzyme-specific optima (e.g., pH 7.5 for β-galactosidase ).
- Temperature : Incubate at 37°C for mammalian enzymes; lower temperatures (25°C) may reduce non-specific hydrolysis .
Q. How do steric and electronic effects influence the reactivity of this compound derivatives in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The chloro substituent at C-4 hinders electrophilic substitution at C-5, directing reactivity toward C-3 or C-6 positions .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling with arylboronic acids at C-3) .
- Case Study : Palladium-catalyzed coupling of this compound-2,3-dione with phenylboronic acid requires anhydrous DMF and 80°C for 12 hours .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation :
Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity (>98% purity) .
Assay Reproducibility : Validate enzymatic inhibition assays (e.g., β-glucuronidase) across multiple labs using standardized substrates (e.g., 5-bromo-4-chloro-3-indolyl-β-D-glucuronide) .
- Mechanistic Studies : Employ stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition modes .
Methodological Tables
Table 1 : Key Parameters for Synthesizing this compound Derivatives
| Parameter | Optimal Range | Supporting Evidence |
|---|---|---|
| Reaction Temperature | 20–30°C | |
| pH | 4–6 | |
| Halogenation Agents | NBS, SO₂Cl₂ |
Table 2 : Chromogenic Substrates and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
